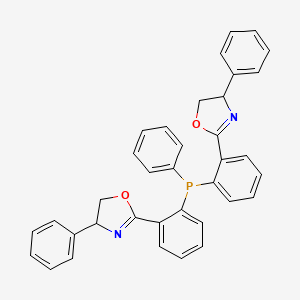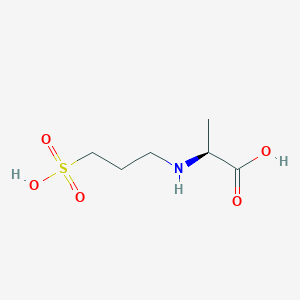
N-(3-Sulfopropyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Sulfopropyl)-L-alanine is an organic compound characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to the amino acid L-alanine. This compound is known for its water solubility and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-alanine typically involves the reaction of L-alanine with 1,3-propane sultone. The process begins with the N-alkylation of L-alanine using 1,3-propane sultone under controlled conditions. This reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Sulfopropyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate esters .
Wissenschaftliche Forschungsanwendungen
N-(3-Sulfopropyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing water-soluble polymers and hydrogels.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of specialty chemicals and as a stabilizer for nanoparticles.
Wirkmechanismus
The mechanism of action of N-(3-Sulfopropyl)-L-alanine involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with metal ions. These interactions are essential for its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
- N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylbetaine
Comparison: N-(3-Sulfopropyl)-L-alanine is unique due to its amino acid backbone, which imparts biocompatibility and water solubility. In contrast, other similar compounds may have different backbones, such as methacryloxyethyl groups, which can affect their solubility and reactivity. The presence of the L-alanine moiety in this compound makes it particularly suitable for biological applications .
Eigenschaften
CAS-Nummer |
819863-37-1 |
|---|---|
Molekularformel |
C6H13NO5S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
(2S)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
PBUXLNJKWIUUMX-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NCCCS(=O)(=O)O |
Kanonische SMILES |
CC(C(=O)O)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


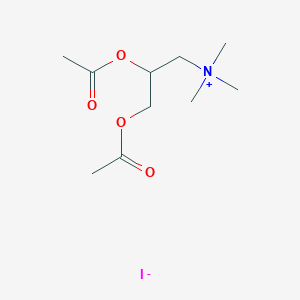
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
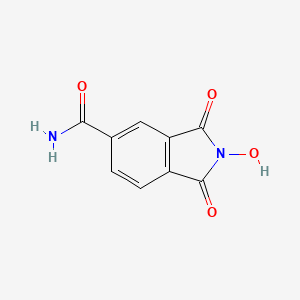
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
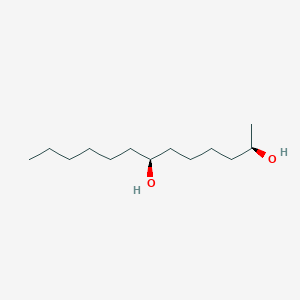
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
